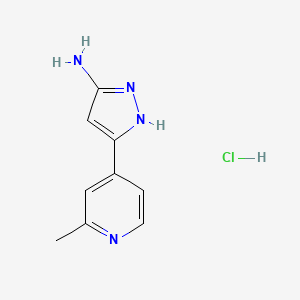
3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876693 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876693 involves several synthetic routes. One common method includes the use of triazolo ring compounds. The preparation method is simple and suitable for industrial large-scale production. The crystal form of the compound methanesulfonate is selected from a specific crystal form, which has good solubility and stability .
Industrial Production Methods: The industrial production of MFCD32876693 involves the use of methanesulfonate crystal forms. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. This ensures that the compound can be produced in large quantities while maintaining its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32876693 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32876693 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of MFCD32876693 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD32876693 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, MFCD32876693 is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of MFCD32876693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds: MFCD32876693 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with triazolo ring structures and methanesulfonate crystal forms .
Uniqueness: What sets MFCD32876693 apart from other similar compounds is its unique crystal form and stability. The specific crystal form selected for MFCD32876693 provides it with enhanced solubility and stability, making it more suitable for industrial applications and scientific research .
Conclusion
MFCD32876693 is a versatile compound with significant applications in various fields Its unique properties, including stability and solubility, make it valuable for scientific research and industrial production
Propiedades
Fórmula molecular |
C9H11ClN4 |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
5-(2-methylpyridin-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H |
Clave InChI |
MUTXAGJIQDENJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















